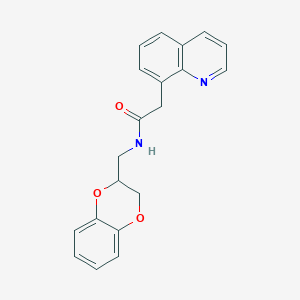![molecular formula C15H18ClN3O2 B7546413 2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "CMPD101" and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
Research has shown that CMPD101 acts as a selective inhibitor of the receptor tyrosine kinase, EphA2. This receptor plays a key role in a number of cellular processes, including cell migration, adhesion, and invasion. By inhibiting EphA2, CMPD101 has been shown to have a range of effects on cell behavior, including the inhibition of tumor cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on cell behavior, CMPD101 has also been shown to have a range of biochemical and physiological effects. For example, research has shown that the compound can inhibit angiogenesis, the process by which new blood vessels are formed. This effect could have important implications for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMPD101 for use in lab experiments is its selectivity for EphA2. This makes it a valuable tool for researchers studying the role of this receptor in various cellular processes. However, like any chemical compound, CMPD101 has its limitations. For example, its effects may be dependent on the specific cell type being studied, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving CMPD101. Some possible areas of study include:
- Further investigation of the compound's mechanism of action and its effects on various cellular processes
- Exploration of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases
- Development of new compounds based on the structure of CMPD101 that may have even greater selectivity and efficacy
- Investigation of the compound's potential as a tool for studying the role of EphA2 in various physiological processes
Overall, CMPD101 is a promising compound that has the potential to be a valuable tool for researchers in a variety of fields. Its selectivity for EphA2 and range of biochemical and physiological effects make it an interesting subject for further study.
Synthesemethoden
The synthesis method for CMPD101 involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with methylamine to form 3-chlorobenzylmethylamine. This compound is then reacted with 3-methyl-5-oxazolone to form the final product, CMPD101.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on various biochemical and physiological processes.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-7-14(21-18-10)17-15(20)11(2)19(3)9-12-5-4-6-13(16)8-12/h4-8,11H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDWSOLEXGDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)

![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)

![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)